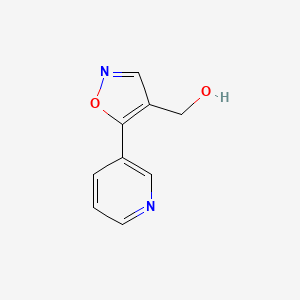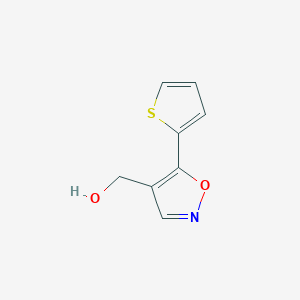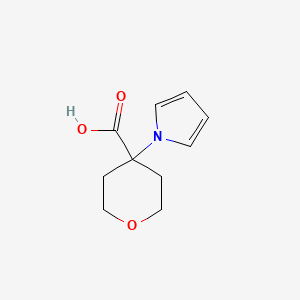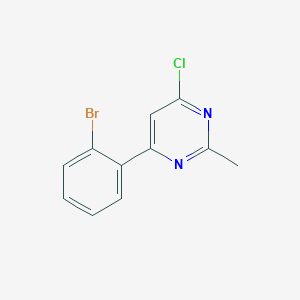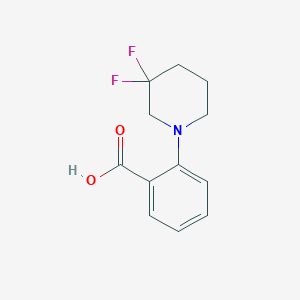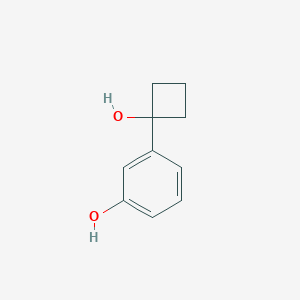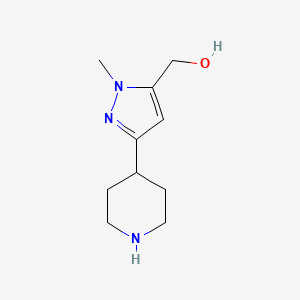
4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, can be achieved through various methods. One common method involves the reaction of amidines with ketones in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound’s structure can be confirmed by mass spectra, 1HNMR, and 13CNMR .Chemical Reactions Analysis
Pyrimidine compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . They can also undergo a ZnCl2-catalyzed three-component coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 267.1 g/mol.Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine heterocycles, including derivatives like 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, hold a significant place in medicinal chemistry due to their role in biological processes. Research demonstrates that these compounds can be synthesized and evaluated for their potential analgesic and anti-inflammatory activities. For instance, novel derivatives of pyrimidine have been developed, showcasing improved anti-inflammatory and analgesic properties. The nature of the substituent in these compounds plays a major role in their efficacy, indicating the importance of pyrimidine derivatives in therapeutic applications (Muralidharan, Raja, & Deepti, 2019).
Role in Antiviral Therapeutics
Pyrimidine derivatives, including those related to this compound, are of interest in antiviral research. Compounds such as 2,4-Diamino-6-hydroxypyrimidines, substituted at position 5, have shown inhibitory activity against retroviruses in cell culture. This highlights the potential of pyrimidine derivatives in the development of new antiviral agents with significant implications in treating retrovirus-related diseases (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial and Antituberculosis Activity
Pyrimidine-incorporated compounds, similar to this compound, have been synthesized and evaluated for their antimicrobial and antituberculosis activities. Such derivatives show promising results against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. This research contributes to the development of new antimicrobial and antituberculosis agents, offering potential advancements in treating these infections (Soni & Patel, 2017).
Applications in Nonlinear Optics
The pyrimidine ring is a key component in nonlinear optics (NLO) due to its presence in DNA and RNA. Studies on thiopyrimidine derivatives, closely related to this compound, reveal their potential in NLO applications. This research offers insights into the electronic, linear, and nonlinear optical properties of these compounds, highlighting their significance in optoelectronic and high-tech applications (Hussain et al., 2020).
Zukünftige Richtungen
The future directions for research on 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine and similar compounds could involve further exploration of their potential biological activities and applications. For instance, there is interest in developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
4-bromo-6-(3-fluoro-4-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-7-2-3-8(4-9(7)13)10-5-11(12)15-6-14-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFCHDMPCRHMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




